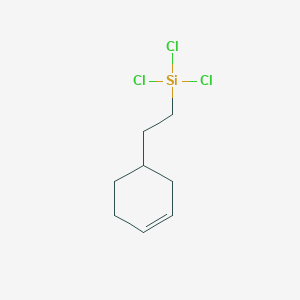
4-(2-トリクロロシリルエチル)シクロヘキセン
説明
Trichloro(2-cyclohex-3-en-1-ylethyl)silane is an organosilicon compound with the molecular formula C8H13SiCl3. It is a derivative of cyclohexene, where a trichlorosilyl group is attached to the ethyl side chain. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
科学的研究の応用
Trichloro(2-cyclohex-3-en-1-ylethyl)silane is utilized in several scientific research fields, including:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Material Science: Employed in the modification of surfaces to enhance properties such as hydrophobicity or adhesion.
Biology: Investigated for its potential use in biomaterials and drug delivery systems.
Industry: Applied in the production of specialty chemicals and coatings.
作用機序
Mode of Action
It’s known that this compound is used as a chemical intermediate , which suggests it may undergo reactions to form other compounds in biochemical processes.
Action Environment
The action of Cyclohexene, 4-[2-(trichlorosilyl)ethyl]- can be influenced by various environmental factors. For instance, the presence of water and moisture in the air can lead to the formation of hydrogen chloride . This suggests that the compound’s action, efficacy, and stability could be affected by environmental conditions such as humidity.
準備方法
Synthetic Routes and Reaction Conditions
Trichloro(2-cyclohex-3-en-1-ylethyl)silane can be synthesized through the reaction of cyclohexene with trichlorosilane in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity. The general reaction can be represented as follows:
Cyclohexene+Trichlorosilane→Cyclohexene, 4-[2-(trichlorosilyl)ethyl]-
Industrial Production Methods
In industrial settings, the production of cyclohexene, 4-[2-(trichlorosilyl)ethyl]- involves large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction is monitored to maintain optimal conditions, and the product is purified using techniques such as distillation or chromatography.
化学反応の分析
Types of Reactions
Trichloro(2-cyclohex-3-en-1-ylethyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the trichlorosilyl group to other functional groups.
Substitution: The trichlorosilyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Various organosilicon compounds with different functional groups.
Substitution: Compounds with new functional groups replacing the trichlorosilyl group.
類似化合物との比較
Similar Compounds
- Bicyclo[2.2.1]hept-2-ene, 5-[2-(trichlorosilyl)ethyl]-
- Cyclohexene, 4-[2-(dichlorosilyl)ethyl]-
Uniqueness
Trichloro(2-cyclohex-3-en-1-ylethyl)silane is unique due to its specific structure, which allows for versatile chemical modifications. The presence of the trichlorosilyl group provides reactivity that is not found in similar compounds, making it valuable for specialized applications in research and industry.
特性
IUPAC Name |
trichloro(2-cyclohex-3-en-1-ylethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13Cl3Si/c9-12(10,11)7-6-8-4-2-1-3-5-8/h1-2,8H,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BACYXSNZANMSGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)CC[Si](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50885021 | |
| Record name | Cyclohexene, 4-[2-(trichlorosilyl)ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50885021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18290-60-3 | |
| Record name | 4-[2-(Trichlorosilyl)ethyl]cyclohexene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18290-60-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexene, 4-(2-(trichlorosilyl)ethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018290603 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexene, 4-[2-(trichlorosilyl)ethyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclohexene, 4-[2-(trichlorosilyl)ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50885021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trichloro[2-(3-cyclohexen-1-yl)ethyl]silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.315 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


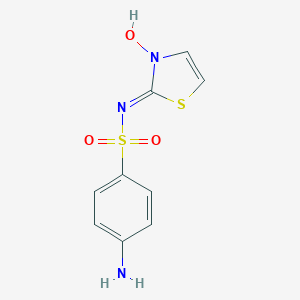
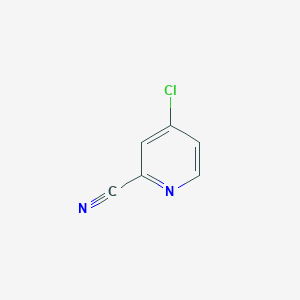
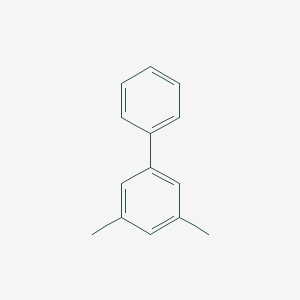
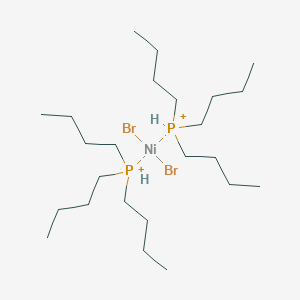
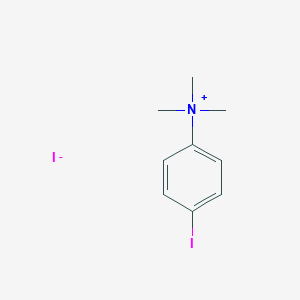
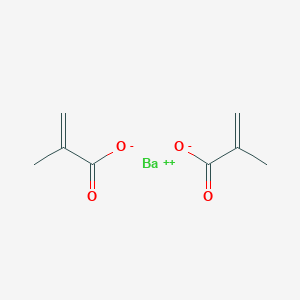
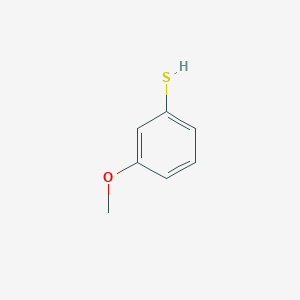
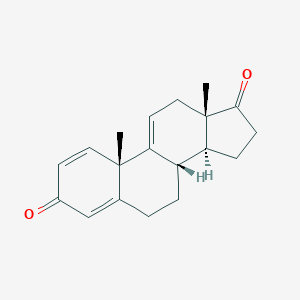
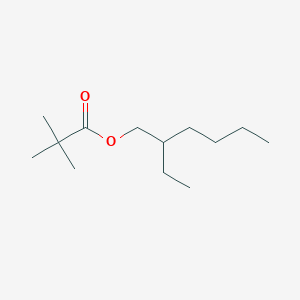
![(1R,2S,4S,8S,9S,12S,13S,16S,18R)-6-[(3S)-4-Hydroxy-3-methylbutyl]-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-6-en-16-ol](/img/structure/B100612.png)
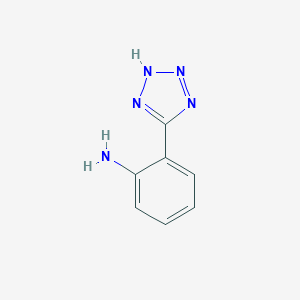
![2-[(2,4-Dimethylphenyl)amino]nicotinic acid](/img/structure/B100618.png)
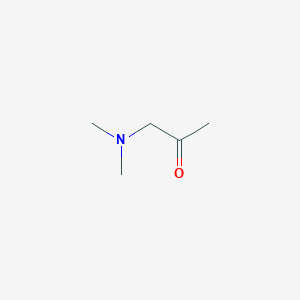
![(2,6-dimethylphenyl) 2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-phenylacetate;hydrochloride](/img/structure/B100622.png)
